molecular formula C20H23FN2O2 B5487664 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine

1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine

Cat. No. B5487664
M. Wt: 342.4 g/mol
InChI Key: RZUMTVZFDIQFNF-UHFFFAOYSA-N
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Description

The compound “1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains a cyclopropyl group and an isoxazole ring, which are both common in medicinal chemistry due to their ability to mimic the chemical behavior of other functional groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. The piperidine ring provides a basic nitrogen atom, while the isoxazole ring is a heterocycle that can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any chiral centers. Factors such as polarity, solubility, and stability would all be influenced by the molecule’s specific structure .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs that contain a piperidine ring work by interacting with receptors in the nervous system .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound would likely involve further exploration of its biological activity. This could include testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and eventually conducting preclinical and clinical trials .

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-17-9-5-14(6-10-17)3-4-15-2-1-11-23(13-15)20(24)18-12-19(25-22-18)16-7-8-16/h5-6,9-10,12,15-16H,1-4,7-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUMTVZFDIQFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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